3-Benzyl-1,2,4,5-tetramethylbenzene

CAS No.: 32102-77-5

Cat. No.: VC4097348

Molecular Formula: C17H20

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32102-77-5 |

|---|---|

| Molecular Formula | C17H20 |

| Molecular Weight | 224.34 g/mol |

| IUPAC Name | 3-benzyl-1,2,4,5-tetramethylbenzene |

| Standard InChI | InChI=1S/C17H20/c1-12-10-13(2)15(4)17(14(12)3)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3 |

| Standard InChI Key | LNXSPUXTFURRHY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Structure

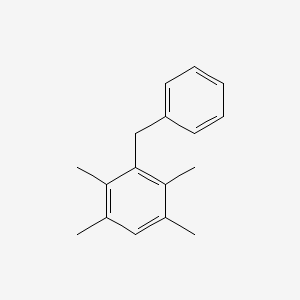

The molecular formula of 3-benzyl-1,2,4,5-tetramethylbenzene is C₁₇H₂₀, derived from the benzene ring (C₆H₆) with four methyl (-CH₃) groups and one benzyl (-CH₂C₆H₅) substituent. The IUPAC name reflects the substitution pattern: the methyl groups occupy the 1, 2, 4, and 5 positions, while the benzyl group is at position 3 (Figure 1).

Table 1: Comparative Structural Data for Tetramethylbenzene Derivatives

The benzyl group introduces significant steric bulk compared to smaller substituents like chloromethyl or ethyl groups, which may influence crystallization behavior and solubility .

Spectroscopic Characterization

While specific spectral data for 3-benzyl-1,2,4,5-tetramethylbenzene are unavailable, its NMR and IR profiles can be inferred from related compounds:

-

¹H NMR: Expected signals include singlet(s) for aromatic protons (if any remain deshielded), multiplets for benzyl protons, and singlets for methyl groups. For example, durene exhibits a singlet at δ 2.28 ppm for its methyl groups .

-

¹³C NMR: Aromatic carbons would appear between δ 125–140 ppm, methyl carbons near δ 20–25 ppm, and benzyl carbons (CH₂) around δ 35–40 ppm .

Synthesis and Manufacturing

Friedel-Crafts Benzylation of Durene

Substitution of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene

The chloromethyl derivative (CAS 7435-83-8) serves as a key intermediate. Nucleophilic substitution with a benzyl Grignard reagent (C₆H₅CH₂MgBr) could yield the target compound:

This method mirrors the synthesis of ethyl derivatives, where 3-ethyl-1,2,4,5-tetramethylbenzene is produced via similar pathways .

Industrial-Scale Production Challenges

-

Steric Hindrance: The crowded benzene ring complicates electrophilic substitution, requiring elevated temperatures or high-pressure reactors.

-

Byproduct Formation: Competing reactions, such as polysubstitution or ring oxidation, may occur. Advanced catalysts (e.g., zeolites) could improve selectivity .

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on durene’s properties (melting point: 78°C, boiling point: 196–197°C) , the benzyl derivative likely has:

-

Melting Point: ~90–110°C (higher due to increased molecular weight and π-π stacking).

-

Boiling Point: ~300–320°C (estimated using group contribution methods).

Table 2: Comparative Physical Properties

| Property | Durene | 3-(Chloromethyl)-durene | 3-Benzyl-durene (Estimated) |

|---|---|---|---|

| Melting Point (°C) | 78 | 70–71 | 90–110 |

| Boiling Point (°C) | 196–197 | 143–144 (18 Torr) | 300–320 |

| Density (g/cm³) | 0.838 | 1.002 | 1.05–1.10 |

Solubility and Reactivity

-

Solubility: Insoluble in water (like durene ); soluble in organic solvents (e.g., toluene, THF).

-

Reactivity:

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s benzylic position is reactive toward:

-

Benzylation Reactions: Transferring the benzyl group to nucleophiles (e.g., alcohols, amines) to form protected intermediates.

-

Cross-Coupling: Suzuki-Miyaura reactions to construct biaryl systems for pharmaceuticals.

Polymer Chemistry

Incorporating 3-benzyl-durene into polymers could enhance thermal stability. For example, copolymerizing it with styrene might yield materials with high glass transition temperatures (Tg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume